Indium(III) chloride tetrahydrate

Description

The exact mass of the compound Indium chloride tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22519-64-8 |

|---|---|

Molecular Formula |

Cl3H2InO |

Molecular Weight |

239.19 g/mol |

IUPAC Name |

indium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.In.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI Key |

KYCHGXYBBUEKJK-UHFFFAOYSA-K |

SMILES |

O.O.O.O.Cl[In](Cl)Cl |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[In+3] |

Other CAS No. |

22519-64-8 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Indium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

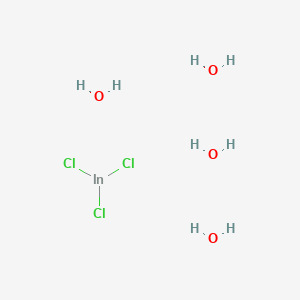

Indium(III) chloride tetrahydrate (InCl₃·4H₂O) is a versatile inorganic compound with significant applications in organic synthesis and materials science. As a mild and efficient Lewis acid, it catalyzes a variety of chemical transformations, making it a valuable tool for researchers and drug development professionals.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, supported by detailed experimental protocols and visual representations to facilitate its application in a laboratory setting.

Physical Properties

This compound is a white, crystalline solid that is highly soluble in water.[2] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | InCl₃·4H₂O | [3] |

| Molar Mass | 293.23 g/mol | [3] |

| Appearance | White crystalline powder or mass | [2][4] |

| Melting Point | 56 °C | [5] |

| Solubility in Water | Very soluble | [2] |

| Crystal System | Orthorhombic | [6] |

Experimental Protocols for Physical Property Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Due to the hydrated nature of the salt, the release of water of crystallization may be observed prior to or during melting.

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a beaker with a magnetic stir bar.

-

The mixture is stirred at a constant temperature until equilibrium is reached, ensuring a saturated solution with undissolved solid remaining.

-

A known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any solid particles.

-

The mass of the withdrawn solution is determined.

-

The water is evaporated from the solution by heating in a drying oven.

-

The mass of the remaining dry salt is measured.

-

The solubility is calculated as grams of salt per 100 mL of water.

Crystal Structure

This compound crystallizes in the orthorhombic system.[6] The crystal structure consists of [InCl₃(H₂O)₂] units, where the indium atom is coordinated to three chloride ions and two water molecules. These units are interconnected by two additional water molecules of crystallization.[6]

Experimental Protocol for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure.

Methodology:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to minimize thermal vibrations and potential degradation.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined using specialized software to obtain the atomic coordinates and other structural parameters.

Chemical Properties and Reactivity

This compound is primarily known for its character as a Lewis acid, readily accepting electron pairs.[1] This property is the basis for its wide application as a catalyst in organic synthesis.[1]

Lewis Acid Catalysis

This compound is an effective catalyst for a variety of organic reactions, including Friedel-Crafts acylations, Diels-Alder reactions, and aldol (B89426) condensations.[6] Its advantages include mild reaction conditions, high yields, and compatibility with aqueous media.[1]

Experimental Protocol for Friedel-Crafts Acylation

The following is a representative protocol for the Friedel-Crafts acylation of an aromatic compound using this compound as a catalyst.

Methodology:

-

To a solution of the aromatic substrate in a suitable solvent (e.g., dichloromethane), add a catalytic amount of this compound (typically 1-10 mol%).

-

The acylating agent (e.g., an acyl chloride or anhydride) is added dropwise to the mixture at room temperature or with cooling, depending on the reactivity of the substrates.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a dilute acid.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

References

- 1. nbinno.com [nbinno.com]

- 2. Indium (III) Chloride Tetrahydrate - 22519-64-8 [prochemonline.com]

- 3. Indium chloride tetrahydrate | Cl3H8InO4 | CID 31188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. zegmetal.com [zegmetal.com]

- 6. Indium(III) chloride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Purification of Indium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for indium(III) chloride tetrahydrate (InCl₃·4H₂O), a compound of increasing interest in organic synthesis and materials science. This document details established experimental protocols, presents quantitative data for process optimization, and outlines methods for purification to achieve high-purity material suitable for demanding applications, including pharmaceutical research and development.

Introduction

Indium(III) chloride is a Lewis acid catalyst utilized in a variety of organic transformations, such as Friedel-Crafts acylations and Diels-Alder reactions.[1] The tetrahydrate form, InCl₃·4H₂O, is a white, crystalline solid that is the most common and stable hydrated form of indium(III) chloride.[1] Its preparation is achievable through several synthetic routes, primarily involving the reaction of elemental indium or indium(III) oxide with hydrochloric acid. The purity of the final product is critical for its catalytic activity and for ensuring reproducible results in sensitive applications. This guide provides detailed methodologies for the synthesis and subsequent purification of this compound.

Synthesis of this compound

There are two primary and reliable methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of the starting materials.

Synthesis from Indium Metal

This method involves the direct reaction of metallic indium with hydrochloric acid. The reaction proceeds as follows:

2 In(s) + 6 HCl(aq) + 8 H₂O(l) → 2 InCl₃·4H₂O(aq) + 3 H₂(g)

A detailed experimental protocol for this synthesis is outlined in patent CN101033079A.[2]

-

In a 500 mL beaker, place 11.4 g of indium metal (in a form with a high surface area, such as flowers or granules).

-

Add 30 mL of 4 mol/L hydrochloric acid.

-

Heat the mixture on a water bath, maintaining a temperature of 60-70 °C.

-

Continue heating until the indium metal has completely reacted.

-

Increase the water bath temperature to boiling to concentrate the resulting solution.

-

Continue heating until a crystalline mass of this compound is obtained.

The following table summarizes the quantitative aspects of this synthesis method based on the provided protocol.

| Parameter | Value | Reference |

| Mass of Indium | 11.4 g | [2] |

| Volume of HCl | 30 mL | [2] |

| Concentration of HCl | 4 mol/L | [2] |

| Reaction Temperature | 60-70 °C | [2] |

| Reported Yield | 29.8 - 30.2 g | [3] |

Synthesis from Indium(III) Oxide

An alternative synthesis route utilizes indium(III) oxide as the starting material. The reaction with hydrochloric acid is a straightforward acid-base reaction:

In₂O₃(s) + 6 HCl(aq) + 5 H₂O(l) → 2 InCl₃·4H₂O(aq)

Purification of this compound

For applications requiring high-purity material, the synthesized this compound can be further purified by recrystallization.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The general procedure involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, which leads to the formation of purer crystals.[5][6]

A specific, detailed protocol for the recrystallization of this compound is not explicitly detailed in the searched literature. However, a general procedure can be adapted based on the principles of recrystallization and the properties of the compound. Given its high solubility in water, water is a suitable solvent for recrystallization.

-

Dissolve the impure this compound in a minimum amount of hot deionized water.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Dry the crystals, for example, by leaving them in the aspirator and then transferring them to a glass dish to air dry.[6] The purity of the obtained crystals can be assessed by melting point determination.[6]

Analytical Data

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | InCl₃·4H₂O | [7] |

| Molecular Weight | 293.23 g/mol | [7] |

| Appearance | White, crystalline powder or mass | [4][8] |

| Purity (Commercial) | 97% - 99.9% | [4][9] |

Spectroscopic Data

Raman spectroscopy is a valuable tool for the characterization of indium(III) chloride and its hydrates. A Raman spectrum for hydrated indium(III) chloride is available in the SpectraBase database.[10]

Common Impurities

For high-purity applications, it is important to be aware of potential impurities. In commercially available indium chloride, common metallic impurities that are often tested for include copper, iron, cadmium, lead, zinc, nickel, and mercury.[8]

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows described in this guide.

References

- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. CN101033079A - Process of preparing anhydrous indium chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 22519-64-8・this compound, 99.9%・095-02852[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Indium chloride tetrahydrate | Cl3H8InO4 | CID 31188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indium Trichloride | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Raman spectra of crystalline complexes of indium(III) chloride with 2,2′-bipyridyl, 1,10-phenanthroline, pyridine, and pyrazine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Solubility of Indium(III) Chloride Tetrahydrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Indium(III) chloride tetrahydrate (InCl₃·4H₂O) in common organic solvents. Due to a scarcity of precise quantitative data for the tetrahydrate form in the public domain, this document presents available data for the anhydrous form as a reference, alongside qualitative information for the tetrahydrate and a comprehensive, generalized experimental protocol for determining its solubility.

Quantitative Solubility Data

The following table summarizes the known solubility of anhydrous Indium(III) chloride in various organic solvents at 20°C.[1]

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) at 20°C |

| Methanol | CH₃OH | 51.7 |

| Ethanol (B145695) | C₂H₅OH | 36.24 |

| Acetone | C₃H₆O | 38 |

| Diethyl Ether | (C₂H₅)₂O | 35.1 |

| Ethyl Acetate | C₄H₈O₂ | 38.3 |

| Amyl Alcohol | C₅H₁₁OH | 23.15 |

| Chloroform | CHCl₃ | 1.5 |

| Glycerol | C₃H₈O₃ | 1.55 |

| Benzene | C₆H₆ | Insoluble |

| Carbon Tetrachloride | CCl₄ | Insoluble |

| Petroleum Ether | - | Insoluble |

Note: The data presented above is for the anhydrous form of Indium(III) chloride. The solubility of this compound may differ significantly due to the presence of coordinated water molecules, which can influence the solvation process.

Qualitative Solubility of this compound

While quantitative data is sparse, several sources provide qualitative descriptions of the solubility of this compound in organic solvents. It is generally described as being slightly soluble in ethanol and ether.[2] Its extensive use as a Lewis acid catalyst in a variety of organic reactions carried out in organic solvents further indicates at least partial solubility in these media.[3][4][5] For instance, it has been effectively used in reactions conducted in acetonitrile-water mixtures.[6]

Studies on the solubility of indium trichloride (B1173362) in dioxane-water mixtures have shown the formation of ternary compounds, such as InCl₃·3C₄H₈O₂·2H₂O and InCl₃·2C₄H₈O₂·2H₂O, which suggests that it interacts with and is soluble in dioxane.[7]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute in that solution.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., ICP-MS for indium analysis, or a validated titration method)

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the pre-equilibrated organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to sediment.

-

Alternatively, centrifuge the samples at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered solution with a known volume of the solvent to bring the concentration of indium within the linear range of the analytical method.

-

Quantify the concentration of indium in the diluted solution using a validated analytical technique such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

-

-

Data Analysis:

-

Calculate the solubility by correcting for the dilution factor.

-

The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.

-

Solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualization of an Experimental Workflow

This compound is a versatile Lewis acid catalyst in organic synthesis. The following diagram illustrates a typical experimental workflow for a Diels-Alder reaction catalyzed by this compound.

References

An In-depth Technical Guide to the Lewis Acidity of Indium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and effective Lewis acid catalyst in a wide array of organic transformations. Its notable characteristics, including its water tolerance, recyclability, and relatively low toxicity compared to other Lewis acids, have made it an attractive option for chemists in both academic and industrial settings. This technical guide provides a comprehensive overview of the Lewis acidity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its catalytic action.

Understanding Lewis Acidity

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. The strength of a Lewis acid is a critical parameter that dictates its catalytic activity and substrate scope. Indium(III) chloride, as a salt of a Group 13 metal, functions as a Lewis acid due to the electron-deficient nature of the indium center.[1]

Quantitative Assessment of Lewis Acidity

While qualitatively recognized as a "mild yet effective" Lewis acid, a precise quantitative measure of the Lewis acidity of this compound is essential for predictive catalysis and reaction optimization.[2][3] Several experimental and computational methods are employed to quantify Lewis acidity.

The Gutmann-Beckett Method

One of the most common methods for determining Lewis acidity in solution is the Gutmann-Beckett method, which utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The interaction of the Lewis acidic center with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate the Acceptor Number (AN), a quantitative measure of Lewis acidity.[4]

The Acceptor Number is calculated using the following formula:

AN = 2.21 × (δ_sample - 41.0) [4]

where δ_sample is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid.

Table 1: Comparison of Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

| Lewis Acid | Acceptor Number (AN) | Reference |

| BF₃ | 89 | [4] |

| AlCl₃ | 87 | [4] |

| TiCl₄ | 70 | [4] |

| B(C₆F₅)₃ | 82 | [4] |

| BI₃ | 115 | [4] |

| InCl₃·4H₂O | Data not available in cited literature |

Ion Affinity Scales

Other quantitative measures of Lewis acidity include computational scales such as Fluoride (B91410) Ion Affinity (FIA) and Chloride Ion Affinity (CIA). These values represent the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride or chloride ion, respectively. A higher ion affinity value indicates stronger Lewis acidity.

Table 2: Theoretical Ion Affinity Values for Related Lewis Acids

| Lewis Acid | Ion Affinity | Value (kJ/mol) | Reference |

| BCl₃ | Fluoride Ion Affinity (FIA) | > 890.36 | [5] |

| Al(ORF)₃ | Chloride Ion Affinity (CIA) | 356 | [6] |

| InCl₃ | FIA/CIA | Data not available in cited literature |

Note: Specific, experimentally validated FIA or CIA values for Indium(III) chloride were not found in the surveyed literature.

Experimental Protocols

Determination of Lewis Acidity using the Gutmann-Beckett Method (for a Solid Sample)

This protocol outlines the general procedure for determining the Acceptor Number of a solid Lewis acid like this compound.

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating NMR solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

-

NMR tubes

-

High-resolution NMR spectrometer with a phosphorus probe

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound and dissolve it in a known volume of the chosen anhydrous NMR solvent in a glovebox or under an inert atmosphere to prevent moisture contamination.

-

Prepare a stock solution of triethylphosphine oxide (Et₃PO) in the same solvent.

-

Prepare a series of NMR tubes containing a fixed concentration of Et₃PO and varying concentrations of the this compound solution. It is crucial to maintain a constant total volume in each tube.

-

Include a reference sample containing only Et₃PO in the solvent.

-

-

NMR Spectroscopy:

-

Acquire the ³¹P NMR spectrum for each sample.

-

Use an external reference standard if necessary for accurate chemical shift determination.

-

-

Data Analysis:

-

Determine the ³¹P chemical shift (δ_sample) for each concentration of the Lewis acid.

-

Plot the change in chemical shift (Δδ = δ_sample - δ_reference) against the molar ratio of [Lewis Acid]/[Et₃PO].

-

The chemical shift at saturation (when further addition of the Lewis acid does not cause a significant change in the chemical shift) is taken as the δ_sample for the AN calculation.

-

Calculate the Acceptor Number (AN) using the formula mentioned in section 2.1.

-

Catalytic Mechanisms and Visualizations

The Lewis acidity of Indium(III) chloride is the cornerstone of its catalytic activity. It functions by activating substrates, thereby lowering the activation energy of the reaction.[2]

Friedel-Crafts Acylation

In Friedel-Crafts acylation, InCl₃ activates the acyl halide, facilitating the generation of a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring to form the acylated product.[5][7][8]

Caption: Mechanism of InCl₃-catalyzed Friedel-Crafts acylation.

Diels-Alder Reaction

In the Diels-Alder reaction, InCl₃ coordinates to the dienophile, particularly one with a carbonyl group, making it more electron-deficient and thus more reactive towards the diene. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition.[9]

Caption: InCl₃-catalyzed Diels-Alder reaction workflow.

Conclusion

This compound is a valuable Lewis acid catalyst with a favorable profile for various applications in organic synthesis, including in the development of pharmaceuticals. While its catalytic efficacy is well-documented, a deeper quantitative understanding of its Lewis acidity, particularly through standardized methods like the Gutmann-Beckett protocol, would further empower chemists to rationally design and optimize synthetic routes. The provided experimental framework and mechanistic visualizations serve as a foundation for further research and application of this important catalyst.

References

- 1. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chloride Ion Affinity (CIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 7. byjus.com [byjus.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Diels-Alder Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Crystal Structure and Coordination Chemistry of Indium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and coordination chemistry of indium(III) chloride tetrahydrate (InCl₃·4H₂O). The information presented is intended to be a valuable resource for researchers in chemistry, materials science, and pharmaceutical development.

Crystal Structure of this compound

This compound crystallizes in the orthorhombic crystal system. The crystal structure is composed of discrete neutral complexes of trans-[InCl₂(H₂O)₄]⁺ cations and chloride anions, along with water molecules of crystallization. This arrangement is stabilized by a network of hydrogen bonds.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound. This data is essential for understanding the precise three-dimensional arrangement of atoms within the crystal lattice.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 10.21 |

| b (Å) | 10.04 |

| c (Å) | 7.96 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Coordination Geometry and Bond Parameters

The indium(III) ion in the [InCl₂(H₂O)₄]⁺ cation is six-coordinate, exhibiting a distorted octahedral geometry. Two chloride ions and four water molecules are directly bonded to the central indium atom. The two chloride ligands are in a trans configuration.

The following tables provide a summary of the key bond lengths and angles within the coordination sphere of the indium ion.

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| In-Cl(1) | 2.485 |

| In-O(1) | 2.21 |

| In-O(2) | 2.22 |

Table 2: Selected Bond Angles

| Angle | Degree (°) |

| Cl(1)-In-O(1) | 90.1 |

| Cl(1)-In-O(2) | 90.0 |

| O(1)-In-O(2) | 89.9 |

| O(1)-In-O(1)' | 180.0 |

| O(2)-In-O(2)' | 180.0 |

| Cl(1)-In-Cl(1)' | 180.0 |

Coordination Chemistry

Indium(III) chloride is a versatile Lewis acid that readily forms coordination complexes with a variety of ligands. In aqueous solutions, the indium ion exists as a hydrated species, and its coordination environment is highly dependent on the concentration of chloride ions and the pH of the solution.

In the solid state, the tetrahydrate provides a clear example of a stable aqua-chloro complex of indium(III). The presence of both coordinated and lattice water molecules highlights the importance of hydrogen bonding in stabilizing the crystal structure.

Ligand Exchange and Complex Formation

In solution, the coordinated water molecules in the [InCl₂(H₂O)₄]⁺ cation can be substituted by other donor ligands. The Lewis acidity of InCl₃ also allows it to catalyze various organic reactions.[1]

Experimental Protocols

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution of indium(III) chloride.

Protocol:

-

Prepare a saturated aqueous solution of high-purity indium(III) chloride at a slightly elevated temperature (e.g., 40-50 °C).

-

Filter the solution to remove any undissolved impurities.

-

Allow the solution to cool slowly to room temperature in a vibration-free environment.

-

Colorless, well-formed crystals will deposit over a period of several days.

-

The crystals can be collected by filtration, washed with a small amount of cold deionized water, and dried in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction analysis.

Methodology:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential solvent loss.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The collected diffraction data are processed, and the crystal structure is solved and refined using specialized crystallographic software.

Visualizations

Crystal Packing Diagram

The following diagram illustrates the packing of the [InCl₂(H₂O)₄]⁺ cations, chloride anions, and water molecules of crystallization in the unit cell of this compound.

References

Indium(III) Chloride Tetrahydrate: A Technical Guide to Safe Handling and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling guidelines, and toxicological information for Indium(III) chloride tetrahydrate. The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Chemical and Physical Properties

This compound is a white, crystalline solid that is highly soluble in water.[1] It is a Lewis acid and is used as a catalyst in organic synthesis.[2]

| Property | Value | Reference |

| Chemical Formula | InCl₃·4H₂O | [1][3] |

| Molecular Weight | 293.24 g/mol | [1][3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Very soluble in water | [1] |

| Melting Point | 586 °C (anhydrous) | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][3][5][6][7] Prolonged or repeated inhalation may cause damage to the lungs.[6] It is also toxic to aquatic life.[6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS08: Health Hazard

-

GHS09: Environment

Safety Precautions and Handling Guidelines

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[3][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[3][6]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for dusts and mists if engineering controls are not sufficient to maintain airborne concentrations below exposure limits.[5][6]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5][6]

-

Provide eyewash stations and safety showers in the immediate work area.[6]

Handling Procedures

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

-

Keep containers tightly closed when not in use.[5]

Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][5]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[1]

-

Store in a locked cabinet or other secure area.[6]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[3][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][5][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][5][6]

Accidental Release Measures

-

Small Spills: Use a dust suppressant if necessary. Carefully sweep up the material and place it in a suitable, labeled container for disposal.[5]

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering drains or waterways.[5][6] Contain the spill and then collect the material for disposal.

Toxicological Information

Acute Toxicity

-

Oral: The oral LD50 in rats is reported to be >2000 mg/kg.[8] Another source indicates an intraperitoneal LD50 in mice of 12 mg/kg.[7]

-

Dermal: No data available.

-

Inhalation: No data available.

Chronic Toxicity

Chronic exposure to indium compounds can lead to weight loss, and damage to the liver and kidneys.[9] Repeated or prolonged inhalation of indium compounds is known to cause lung damage.[6][10]

Experimental Protocols Summary

-

Acute Oral Toxicity (OECD Test Guideline 423): As described in one of the safety data sheets, the acute oral toxicity was determined in female rats. The study involves the administration of the substance in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a period of time to determine the LD50 value.[8]

-

Skin Corrosion (OECD Test Guideline 431): The corrosive potential on the skin was evaluated using a reconstructed human epidermis (RhE) model. The test substance is applied topically to the tissue surface, and cell viability is measured after a specific exposure time to assess the extent of corrosion.[8]

-

Genotoxicity (Ames Test and Micronucleus Test): The mutagenic potential was assessed using the Ames test with Escherichia coli/Salmonella typhimurium and an in vivo micronucleus test in mice. The Ames test evaluates the ability of a substance to induce mutations in bacteria, while the micronucleus test assesses chromosomal damage in red blood cells of treated animals.[8]

Visualizations

Emergency Response Workflow

References

- 1. Evaluation of cytotoxicity, apoptosis, and genotoxicity induced by indium chloride in macrophages through mitochondrial dysfunction and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Factors affecting the toxicity of the element indium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indium and indium tin oxide induce endoplasmic reticulum stress and oxidative stress in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular accumulation of indium ions released from nanoparticles induces oxidative stress, proinflammatory response and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indium Trichloride | InCl3 | CID 24812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Effects of indium chloride on proliferation of human lung epithelial cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tracesciences.com [tracesciences.com]

- 9. Influence of Indium (III) Chloride on Human Dermal Fibroblast Cell Adhesion on Tantalum/Silicon Oxide Nano-Composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dual Nature of Water: A Technical Guide to the Hygroscopicity of Indium(III) Chloride Tetrahydrate and Its Implications for Researchers and Drug Development Professionals

An in-depth technical guide on the hygroscopic properties of Indium(III) chloride tetrahydrate, offering insights into its handling, catalytic activity, and impact on pharmaceutical development.

This compound (InCl₃·4H₂O) is a white, flaky solid that serves as a versatile Lewis acid catalyst in a multitude of organic reactions.[1][2] Its utility in the synthesis of complex molecules makes it a valuable tool for researchers, scientists, and drug development professionals.[3] However, a critical and often overlooked characteristic of this compound is its hygroscopic nature—its tendency to absorb moisture from the atmosphere. This property introduces a duality to the role of water: while it can be a detrimental factor if uncontrolled, it can also be tolerated and even leveraged in certain catalytic applications.

This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, detailing its implications on storage, handling, and catalytic performance. It offers detailed experimental protocols for characterization and provides recommendations for its effective use in research and drug development.

Understanding the Hygroscopic Nature of this compound

General Physicochemical Properties

A summary of the key physical and chemical properties of anhydrous Indium(III) chloride and its tetrahydrate form is presented in Table 1.

| Property | Indium(III) Chloride (Anhydrous) | This compound |

| Chemical Formula | InCl₃ | InCl₃·4H₂O |

| Molar Mass | 221.18 g/mol [5] | 293.24 g/mol [3] |

| Appearance | White to off-white powder or flakes[5] | White to off-white crystalline powder[3] |

| Melting Point | 586 °C[2] | Data not available |

| Boiling Point | 800 °C[2] | Data not available |

| Solubility in Water | 195 g/100 mL (exothermic)[2] | Very soluble |

| Hygroscopicity | Hygroscopic[5] | Hygroscopic |

| CAS Number | 10025-82-8[5] | 22519-64-8[3] |

Hygroscopicity Classification

The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage of weight gained after storage at 80% relative humidity (RH) and 25°C for 24 hours.[6] While specific data for InCl₃·4H₂O is not available, a hypothetical classification based on potential water uptake is shown in Table 2. Researchers can determine the specific classification by following the experimental protocol outlined in Section 2.1.

| Classification | Weight Gain (%) |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Experimental Protocols

To rigorously characterize and manage the hygroscopic nature of this compound, standardized experimental protocols are essential.

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample at different relative humidity levels.[1][7]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt < 0.002%/min).

-

Sorption Isotherm: Increase the relative humidity in stepwise increments (e.g., 10% RH steps) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached.

-

Desorption Isotherm: Decrease the relative humidity in the same stepwise increments from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The degree of hygroscopicity can be classified based on the water uptake at a specific RH (e.g., 80% RH).[6]

Handling and Storage of Hygroscopic this compound

Proper handling and storage are crucial to maintain the integrity of hygroscopic reagents.

Protocol:

-

Storage: Store this compound in a tightly sealed container in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate). For long-term storage, a controlled humidity environment or a glove box with an inert atmosphere is recommended.

-

Dispensing: When dispensing the reagent, minimize its exposure to the ambient atmosphere. If possible, work in a glove box or a controlled humidity chamber. If a glove box is not available, work quickly and reseal the container immediately.

-

Drying: If the compound has been exposed to moisture, it may be necessary to dry it before use. This can be done by heating it under vacuum, though care must be taken to avoid decomposition. The appropriate drying temperature and duration should be determined experimentally, for instance, by using thermogravimetric analysis (TGA).

Implications of Hygroscopicity

The hygroscopic nature of this compound has significant implications for its application, particularly in catalysis and drug development.

Impact on Catalytic Activity

Water can influence the Lewis acidity of metal halides. In some cases, the presence of water can decrease the catalytic activity of a Lewis acid by forming aqua complexes.[8] However, for Indium(III) chloride, studies have shown that it can tolerate and even function effectively in the presence of water for certain reactions, such as Friedel-Crafts acylations and Diels-Alder reactions.[9] This water tolerance is a significant advantage over many other Lewis acids that require strictly anhydrous conditions.[9]

The presence of coordinated water molecules in the tetrahydrate form can modulate the Lewis acidity of the indium center. While anhydrous Indium(III) chloride is a stronger Lewis acid, the hydrated form is still sufficiently acidic to catalyze a wide range of organic transformations.[10] The choice between the anhydrous and hydrated form will depend on the specific reaction and the desired level of reactivity and selectivity.

Implications in Drug Development

In the context of drug development, the hygroscopicity of any component of a formulation is a critical parameter that can affect the stability, shelf-life, and bioavailability of the final product.[11][12]

-

Formulation Stability: The uptake of moisture by a hygroscopic active pharmaceutical ingredient (API) or excipient can lead to physical changes such as deliquescence, caking, and changes in crystal form.[13][14] It can also promote chemical degradation through hydrolysis.[13]

-

Manufacturing Processes: The hygroscopic nature of a material can pose challenges during manufacturing processes such as milling, blending, and tableting, leading to issues with flowability and compressibility.[12]

-

Packaging and Storage: Special packaging, such as blister packs with high moisture barriers, may be required for formulations containing hygroscopic components to ensure their stability over the intended shelf life.[15]

The use of hygroscopic reagents like this compound in the synthesis of APIs necessitates careful control of moisture during the manufacturing process to ensure the purity and stability of the final product.

Visualizing Workflows and Pathways

To provide a clearer understanding of the practical aspects discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for a reaction using a hygroscopic catalyst.

Caption: Implications of the hygroscopic nature of InCl₃·4H₂O.

Conclusion

The hygroscopic nature of this compound presents both challenges and opportunities for its use in research and drug development. A thorough understanding of its interaction with water is paramount for ensuring the reproducibility of experimental results and the stability of pharmaceutical formulations. While its hygroscopicity necessitates careful handling and storage, its tolerance to water in certain catalytic reactions offers a significant advantage over other Lewis acids. By employing the detailed experimental protocols and adhering to the handling guidelines presented in this guide, researchers can effectively manage the challenges associated with the hygroscopic nature of this compound and unlock its full potential as a powerful catalytic tool. Further research to generate and publish specific water sorption isotherm data for this compound would be of great value to the scientific community.

References

- 1. particletechlabs.com [particletechlabs.com]

- 2. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 10025-82-8 CAS MSDS (Indium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 12. jocpr.com [jocpr.com]

- 13. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Indium(III) Chloride Tetrahydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Indium(III) chloride tetrahydrate (InCl₃·4H₂O), a compound of increasing interest in chemical synthesis and pharmaceutical research. This document details the theoretical basis and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy as applied to this inorganic compound, offering a foundational resource for its analysis and application.

Introduction

This compound is a white, crystalline solid that serves as a versatile Lewis acid catalyst in a variety of organic reactions.[1] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are paramount in elucidating these characteristics in the solid state. This guide focuses on the application of ¹¹⁵In and ³⁵Cl Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy to provide a detailed characterization of this compound.

The crystal structure of this compound is orthorhombic and consists of [InCl₃(H₂O)₂] units where the indium atom is coordinated to three chloride ions and two water molecules. Two additional water molecules are present in the crystal lattice as water of crystallization. This coordination environment is a key determinant of the spectroscopic signatures observed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei. For this compound, the primary nuclei of interest are ¹¹⁵In and ³⁵Cl.

Expected ¹¹⁵In NMR Parameters:

| Parameter | Expected Range/Value | Significance |

| Isotropic Chemical Shift (δ_iso) | Highly variable, dependent on coordination | Provides information about the electronic environment and coordination number of the indium atom. For indium(III) complexes, shifts can range widely.[5] |

| Quadrupolar Coupling Constant (C_Q) | Expected to be in the range of 100-200 MHz | A measure of the interaction between the nuclear quadrupole moment and the electric field gradient. Its magnitude reflects the deviation from cubic symmetry at the indium nucleus.[2][4] |

| Asymmetry Parameter (η_Q) | 0 ≤ η_Q ≤ 1 | Describes the deviation of the EFG from axial symmetry. |

The coordination of two water molecules and three chloride ions to the indium center in a distorted geometry is expected to result in a significant quadrupolar interaction, leading to a broad ¹¹⁵In NMR spectrum.

The ³⁵Cl nucleus is also quadrupolar (I = 3/2), and its ssNMR spectrum is sensitive to the nature of the chloride ion's environment, including bonding and hydrogen-bonding interactions. Although specific data for this compound is scarce, studies on other hydrated metal chlorides offer a basis for prediction.[6][7][8]

Expected ³⁵Cl NMR Parameters:

| Parameter | Expected Range/Value | Significance |

| Isotropic Chemical Shift (δ_iso) | Typically 0-100 ppm (relative to aqueous Cl⁻) | Reflects the degree of covalent character in the In-Cl bond and the influence of nearby water molecules. |

| Quadrupolar Coupling Constant (C_Q) | Expected to be in the range of 2-10 MHz | Sensitive to the local symmetry and hydrogen bonding interactions involving the chloride ions. The presence of coordinated and potentially non-coordinated chloride ions in the lattice could give rise to multiple signals.[6][8] |

| Asymmetry Parameter (η_Q) | 0 ≤ η_Q ≤ 1 | Provides further detail on the symmetry of the electric field gradient at the chlorine nucleus. |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of its functional groups and overall structure. For this compound, the key vibrational modes involve the In-Cl bonds, In-O bonds (from coordinated water), and the vibrations of the water molecules themselves.

A study on a related complex formed between Indium(III) chloride and 15-crown-5 (B104581) crystallized from aqueous HCl reported the formation of a molecular adduct containing [InCl₃(H₂O)₂], for which the vibrational spectra were assigned.[9][10] This provides the most direct insight into the expected vibrational modes for the core unit in this compound.

Table of Expected Vibrational Modes:

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy |

| 3000 - 3600 | O-H stretching of coordinated and lattice water | IR, Raman |

| 1600 - 1650 | H-O-H bending of coordinated and lattice water | IR |

| Below 400 | In-Cl stretching and bending modes | IR, Raman |

| Below 400 | In-O stretching and bending modes | IR, Raman |

The O-H stretching region is often broad due to extensive hydrogen bonding within the crystal lattice. The In-Cl and In-O stretching and bending modes in the far-infrared and low-frequency Raman regions are particularly diagnostic of the coordination environment of the indium ion.

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic analysis of solid this compound, based on methodologies reported for similar compounds.

Solid-State NMR Spectroscopy

Sample Preparation: this compound is hygroscopic and should be handled in a controlled environment (e.g., a glovebox or dry-air bag) to prevent changes in hydration state. The crystalline solid should be finely powdered to ensure homogeneous packing into the NMR rotor.

¹¹⁵In ssNMR: A high-field solid-state NMR spectrometer is recommended.[2] A wide-line static spectrum can be acquired using a Hahn-echo pulse sequence. Due to the large quadrupolar interaction, acquiring the full spectral width may require a frequency-stepped approach. Magic-angle spinning (MAS) experiments can be challenging due to the broad nature of the central transition but may provide resolution from different indium sites if present.

³⁵Cl ssNMR: A high-field spectrometer is also advantageous for ³⁵Cl ssNMR to improve sensitivity and resolution.[7][8] Both static and MAS experiments can be performed. A quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequence is often employed to enhance the signal-to-noise ratio of the broad spectral features.[6]

Infrared (IR) Spectroscopy

Sample Preparation: For transmission FTIR, a small amount of the finely powdered sample can be mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing the powdered sample directly onto the ATR crystal.

Data Acquisition: Spectra should be recorded over a range of 4000 to 400 cm⁻¹ for mid-IR analysis. For the analysis of In-Cl and In-O modes, a far-IR spectrometer is required (typically covering 400 to 50 cm⁻¹). A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet (for transmission) should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

Data Acquisition: A Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample degradation or dehydration. The spectrum is collected in a backscattering geometry. The spectral range should cover from approximately 50 cm⁻¹ to 4000 cm⁻¹ to observe both the low-frequency lattice and metal-ligand modes, as well as the high-frequency water vibrations.

Logical Workflows and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationship between its structure and spectroscopic properties.

References

- 1. 塩化インジウム(III) 四水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Solid-state 115In NMR study of indium coordination complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Solid-state 115In NMR study of indium coordination complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Solid-state 115In and 31P NMR studies of triarylphosphine indium trihalide adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkaline earth chloride hydrates: chlorine quadrupolar and chemical shift tensors by solid-state NMR spectroscopy and plane wave pseudopotential calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Spectroscopic characterisation of indium(III) chloride and mixed ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Dual Nature of Water: Unraveling the Reactivity of Indium(III) Chloride Tetrahydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a versatile and water-tolerant Lewis acid catalyst in a myriad of organic transformations. Its unique reactivity profile, particularly the role of its waters of hydration, offers distinct advantages over its anhydrous counterpart and other traditional Lewis acids. This technical guide delves into the core of InCl₃·4H₂O's reactivity, providing a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical pathways.

The Influence of Hydration on Lewis Acidity and Catalytic Activity

Indium(III) chloride, in its anhydrous form (InCl₃), is a potent Lewis acid. However, its reactivity is often hampered by its hygroscopic nature, readily decomposing in the presence of moisture. The tetrahydrate form, InCl₃·4H₂O, overcomes this limitation, exhibiting remarkable stability and catalytic activity in both aqueous and organic media.[1][2][3][4][5] The water molecules are not merely passive bystanders; they actively participate in modulating the Lewis acidity of the indium center and influencing the reaction mechanism.

Spectroscopic studies, including X-ray Absorption Fine Structure (EXAFS) and 115In NMR, have revealed that in aqueous solutions, indium(III) exists as octahedral aquo-complexes, such as [In(H₂O)₆]³⁺ and mixed chloro-aquo species like [InCl(H₂O)₅]²⁺ and [InCl₂(H₂O)₄]⁺.[6][7] The coordination of water molecules to the indium center is believed to temper its Lewis acidity compared to the anhydrous form, leading to higher selectivity in many reactions. While direct quantitative comparisons of Lewis acidity are complex, the enhanced performance of the hydrated form in various reactions suggests an optimal balance between Lewis acidity and stability is achieved.

Computational studies, particularly using Density Functional Theory (DFT), have begun to shed light on the active catalytic species. Some models suggest that the true catalyst in certain reactions may be a partially hydrolyzed or aquated indium species, such as [InCl₂(H₂O)ₓ]⁺, which is generated in situ.[1] This highlights the dynamic role of water in the catalytic cycle.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the catalytic efficiency of Indium(III) chloride in its hydrated and anhydrous forms across various key organic reactions. The data underscores the nuanced role of the water of hydration, where in some cases it enhances yields and in others, the choice of solvent and reaction conditions are more critical.

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Time (h) | Yield (%) | Reference |

| Michael Addition | InCl₃ | Thiophenol | Chalcone (B49325) | Methanol (B129727) | 0.5 | 95 | [8] |

| Michael Addition | InCl₃ | Thiophenol | Chalcone | Dichloromethane | 24 | No reaction | [8] |

| Michael Addition | InCl₃ | Thiophenol | Chalcone | Water | 24 | No reaction | [8] |

| Diels-Alder | InCl₃ | N-benzylideneaniline | Cyclopentadiene | Water | 12 | 85 | [5] |

| Diels-Alder | InCl₃ | N-furfurylidenemethylamine | Cyclopentadiene | Water | 12 | 82 | [5] |

| Friedel-Crafts Acylation | In(OTf)₃ | Anisole | Acetic anhydride | Acetonitrile | 24 | 28 | [9] |

| Friedel-Crafts Acylation | InCl₃ | Anisole | Acetic anhydride | Acetonitrile | 24 | 25 | [9] |

Note: Direct comparative studies between anhydrous InCl₃ and InCl₃·4H₂O under identical conditions are limited in the literature. The table reflects data from various studies, highlighting the conditions under which each catalyst has been effectively used.

Mechanistic Insights and Signaling Pathways

The water-tolerant nature of InCl₃·4H₂O is central to its catalytic mechanism. In reactions conducted in aqueous media, the formation of aquo-indium complexes is a key step. These complexes can act as Brønsted acids, protonating substrates and activating them for nucleophilic attack. Alternatively, the indium center can directly coordinate to the substrate, functioning as a Lewis acid. The coordinated water molecules can play a crucial role in stabilizing transition states and facilitating proton transfer steps.

A proposed general mechanism for an InCl₃·4H₂O-catalyzed reaction, such as an aldol-type reaction, is depicted below.

Experimental Protocols

This section provides detailed methodologies for key organic transformations catalyzed by this compound.

Michael Addition of Thiols to Chalcones

This protocol is adapted from a study demonstrating the high efficiency of InCl₃ in promoting the conjugate addition of thiols to α,β-unsaturated ketones in methanol.[8]

Materials:

-

Indium(III) chloride (anhydrous or tetrahydrate can be tested for comparison)

-

Chalcone derivative

-

Thiol (aromatic or aliphatic)

-

Methanol (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of the chalcone (1 mmol) and the thiol (1.1 mmol) in methanol (5 mL) in a round-bottom flask, add Indium(III) chloride (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-thio-ketone.

Diels-Alder Reaction in Aqueous Media

This protocol is a general representation for an InCl₃-catalyzed Diels-Alder reaction in water, a transformation where the hydrated catalyst excels.[5]

Materials:

-

This compound (InCl₃·4H₂O)

-

Diene (e.g., cyclopentadiene)

-

Dienophile (e.g., N-substituted imine)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the dienophile (1 mmol) in water (10 mL).

-

Add this compound (0.1 mmol, 10 mol%) to the solution and stir until it dissolves.

-

Add the diene (1.2 mmol) to the reaction mixture.

-

Stir the mixture vigorously at the desired temperature (e.g., room temperature or reflux).

-

Monitor the reaction progress by TLC.

-

After completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the cycloaddition product.

Mannich-type Reaction in Water

The following is a representative protocol for the one-pot, three-component Mannich reaction catalyzed by InCl₃ in an aqueous environment.

Materials:

-

This compound (InCl₃·4H₂O)

-

Aldehyde

-

Amine

-

Ketone (or other active methylene (B1212753) compound)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a mixture of the aldehyde (1 mmol) and the amine (1 mmol) in water (5 mL) in a flask, add the ketone (1.2 mmol).

-

Add this compound (0.1 mmol, 10 mol%) to the mixture.

-

Stir the reaction at room temperature or an elevated temperature as required.

-

Monitor the formation of the β-amino carbonyl compound by TLC.

-

Upon completion, extract the product with an organic solvent.

-

Work-up the organic phase by washing with water and brine, drying over an anhydrous salt, and concentrating.

-

Purify the crude product via column chromatography or recrystallization.

Workflow for Catalyst Screening and Reaction Optimization

The following diagram illustrates a typical workflow for evaluating the catalytic performance of InCl₃·4H₂O and optimizing reaction conditions.

Conclusion

This compound stands out as a practical and efficient Lewis acid catalyst with a unique mode of action conferred by its waters of hydration. Its water tolerance not only simplifies experimental procedures and aligns with the principles of green chemistry but also provides a distinct reactivity profile that can lead to improved yields and selectivities. Further research, particularly direct comparative studies with its anhydrous counterpart and more in-depth computational modeling of the role of aquo-complexes, will undoubtedly continue to expand the synthetic utility of this remarkable catalyst in both academic and industrial settings.

References

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Indium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Indium trichloride (InCl3) catalysed Diels–Alder reaction in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

Methodological & Application

Application Notes and Protocols for Indium(III) Chloride Tetrahydrate in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones. These ketones are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. Traditionally, this reaction is catalyzed by stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which often leads to challenges in product purification and waste disposal.

Indium(III) chloride (InCl₃) and its hydrated form, Indium(III) chloride tetrahydrate (InCl₃·4H₂O), have emerged as effective and more environmentally benign catalysts for a variety of organic transformations. Their appeal lies in their lower toxicity, moisture stability, and high catalytic activity, often in smaller quantities compared to classical Lewis acids. This document provides a detailed protocol for the application of this compound as a catalyst in the Friedel-Crafts acylation of aromatic compounds.

Mechanism of Catalysis

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The role of the Indium(III) chloride catalyst is to activate the acylating agent (an acyl chloride or anhydride) to generate a highly reactive acylium ion electrophile.

Diagram of the Catalytic Cycle

Caption: Mechanism of Indium(III) Chloride Catalyzed Friedel-Crafts Acylation.

Quantitative Data Summary

The following table summarizes the reported yields for the Friedel-Crafts acylation of various aromatic substrates with different acylating agents using indium metal as a catalyst. While the catalyst is indium metal, the in-situ generated indium halide species is the active catalyst, providing a good indication of the expected yields with this compound.

| Aromatic Substrate | Acylating Agent | Product | Yield (%) |

| Anisole (B1667542) | Benzoyl chloride | 4-Methoxybenzophenone | 95 |

| Anisole | Acetyl chloride | 4-Methoxyacetophenone | 92 |

| Anisole | Propionyl chloride | 4-Methoxypropiophenone | 90 |

| Toluene | Benzoyl chloride | 4-Methylbenzophenone | 85 |

| Toluene | Acetyl chloride | 4-Methylacetophenone | 80 |

| o-Xylene | Benzoyl chloride | 3,4-Dimethylbenzophenone | 78 |

| p-Xylene | Benzoyl chloride | 2,5-Dimethylbenzophenone | 75 |

| Mesitylene | Benzoyl chloride | 2,4,6-Trimethylbenzophenone | 98 |

Experimental Protocols

This section provides a detailed methodology for the Friedel-Crafts acylation of anisole with acetic anhydride (B1165640) using this compound as a catalyst.

Materials:

-

This compound (InCl₃·4H₂O)

-

Anisole

-

Acetic anhydride

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5-10 mol%).

-

Add anhydrous dichloromethane (20 mL) to the flask.

-

In a separate dropping funnel, prepare a solution of anisole (10 mmol) and acetic anhydride (12 mmol) in anhydrous dichloromethane (10 mL).

-

-

Reaction Execution:

-

Stir the suspension of the catalyst in dichloromethane at room temperature.

-

Add the solution of anisole and acetic anhydride from the dropping funnel to the reaction flask dropwise over a period of 15-20 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid (50 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (30 mL) and dry over anhydrous magnesium sulfate.

-

-

Product Isolation and Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by recrystallization to afford the pure 4-methoxyacetophenone.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the Friedel-Crafts acylation.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acyl chlorides and anhydrides are corrosive and moisture-sensitive. Handle with care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

The reaction can be exothermic. Ensure proper temperature control.

Conclusion

This compound serves as an efficient and practical catalyst for the Friedel-Crafts acylation of aromatic compounds. The protocol outlined provides a reproducible method for the synthesis of aryl ketones, which are valuable precursors in drug development and other areas of chemical research. The use of an indium-based catalyst offers advantages in terms of handling and environmental impact compared to traditional Lewis acids. Further optimization of reaction conditions, such as catalyst loading and reaction time, may be necessary for different substrates to achieve optimal yields.

Application of Indium(III) Chloride Tetrahydrate in Aqueous Diels-Alder Reactions: A Detailed Guide for Researchers

Application Note

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. In the context of the Diels-Alder reaction, a powerful tool for the construction of cyclic systems, the use of a water-tolerant Lewis acid catalyst is paramount. Indium(III) chloride tetrahydrate (InCl₃·4H₂O) has emerged as a highly effective and versatile catalyst for promoting Diels-Alder reactions in aqueous media. Its notable tolerance to water, coupled with its catalytic activity, allows for efficient cycloaddition under mild conditions.[1]

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for aqueous Diels-Alder reactions. The key advantages of this methodology include operational simplicity, enhanced reaction rates, and often, improved stereoselectivity. Furthermore, the catalyst can often be recovered and reused, adding to the economic and environmental viability of the process.

The catalytic role of Indium(III) chloride in the Diels-Alder reaction stems from its function as a Lewis acid. It coordinates to the dienophile, typically to a carbonyl or other electron-withdrawing group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduced energy gap between the LUMO of the dienophile and the Highest Occupied Molecular Orbital (HOMO) of the diene accelerates the cycloaddition reaction.

Experimental Protocols

The following protocols are based on seminal work in the field and are intended to serve as a general guideline. Optimization of reaction conditions (e.g., catalyst loading, reaction time, and temperature) may be necessary for specific substrates.

General Procedure for the this compound-Catalyzed Diels-Alder Reaction in Water

This protocol describes a general method for the cycloaddition of various dienes and dienophiles in an aqueous environment using this compound as the catalyst.

Materials:

-

This compound (InCl₃·4H₂O)

-

Diene (e.g., cyclopentadiene (B3395910), furan)

-

Dienophile (e.g., methyl vinyl ketone, N-ethylmaleimide, acrylonitrile)

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the dienophile (1.0 mmol) and deionized water (5 mL).

-

Add this compound (0.1 mmol, 10 mol%).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the diene (1.2 mmol) to the reaction mixture.

-

Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, extract the aqueous mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the quantitative data for the this compound-catalyzed Diels-Alder reaction between various dienes and dienophiles in water.

| Diene | Dienophile | Time (h) | Yield (%) | endo:exo Ratio |

| Cyclopentadiene | Methyl vinyl ketone | 12 | 92 | 89:11 |

| Cyclopentadiene | Ethyl acrylate | 12 | 90 | 90:10 |

| Cyclopentadiene | Acrylonitrile | 12 | 88 | 85:15 |

| Cyclopentadiene | N-Ethylmaleimide | 10 | 95 | >99:1 |

| Furan | Methyl vinyl ketone | 24 | 75 | >99:1 |

| Furan | N-Ethylmaleimide | 20 | 85 | >99:1 |

Table 1: Reaction of various dienes and dienophiles catalyzed by InCl₃·4H₂O in water at room temperature.

| Catalyst Loading (mol%) | Time (h) | Yield (%) | endo:exo Ratio |

| 5 | 12 | 85 | 88:12 |

| 10 | 12 | 92 | 89:11 |

| 20 | 12 | 93 | 89:11 |

Table 2: Effect of catalyst loading on the reaction of cyclopentadiene and methyl vinyl ketone in water.

Visualizations